4-Methylene-L-proline
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-methylidenepyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-2-5(6(8)9)7-3-4/h5,7H,1-3H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYQZZMUNYLHII-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@H](NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942454 | |
| Record name | 4-Methylideneproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20309-87-9 | |
| Record name | 4-Methyleneproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020309879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylideneproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Studies of 4 Methylene L Proline and Its Analogs
Discovery and Isolation from Plant Species
The journey of 4-Methylene-L-proline began with its discovery in the plant kingdom. It was first isolated from the seeds of the loquat tree, Eriobotrya japonica. acs.orgchemfaces.comkoreascience.kr This initial finding paved the way for further investigations into its presence in other plant species. An intermediate in the stereoselective synthesis of cis-4-hydroxymethyl-L-proline has been correlated with the 4-methylene-DL-proline isolated from loquat seeds. researchgate.net
Another notable plant source of proline analogs is Delonix regia, from which trans-3-hydroxy-l-proline (B42242) has been isolated. dntb.gov.ua While not this compound itself, this discovery highlights the diversity of proline derivatives within the plant world.
Identification as a Constituent of Complex Natural Products
Beyond its free form in plants, this compound and its methylated analogs are integral components of several complex natural products with significant biological activities.
Griselimycins
Griselimycins are a class of depsidecapeptide antibiotics known for their potent anti-tuberculosis activity. rsc.orgresearchgate.net These molecules can contain up to three units of (2S,4R)-4-methyl-proline, a derivative of this compound. rsc.orgresearchgate.netnih.gov The presence of this specific proline analog is crucial for the metabolic stability of griselimycins. rsc.orgresearchgate.net The biosynthesis of this important building block starts from L-leucine. nih.gov
Mycoplanecins
Mycoplanecins are another group of antimycobacterial antibiotics that incorporate proline analogs. jst.go.jpsmolecule.com Mycoplanecin A, for instance, contains both methyl-L-proline and the novel ethyl-L-proline. jst.go.jp More recent studies on mycoplanecins have identified various 4-alkylprolines, including (2S,4R)-4-ethylproline and the even rarer (2S,4R)-4-propylproline. researchgate.netnih.gov The discovery of the mycoplanecin biosynthetic gene cluster was guided by the genes responsible for 4-methylproline synthesis. researchgate.net
Monamycins
The monamycins are a family of cyclodepsipeptide antibiotics isolated from Streptomyces jamaicensis. rsc.org These complex molecules are comprised of a mixture of fifteen different cyclohexadepsipeptides. rsc.org Within this mixture, some of the constituent amino acids include L-proline or its analog, trans-4-methyl-L-proline. rsc.orgasm.org
Occurrence in Microbial Systems
The biosynthesis of this compound and its derivatives is not limited to plants. Microbial systems, particularly fungi and cyanobacteria, are also known to produce these unique amino acids.
Fungal Metabolites
Fungi are a rich source of diverse secondary metabolites, including those containing modified proline residues. For example, the entomopathogenic fungus Metarhizium anisopliae produces leucinostatins, which contain cis-4-methyl-L-proline. embrapa.br
Furthermore, the biosynthesis of echinocandins, a class of antifungal drugs, involves the hydroxylation of proline and its derivatives. nih.govasm.org The enzyme HtyE from Aspergillus species can hydroxylate both L-proline and 4R-methyl-proline. nih.gov In Glarea lozoyensis, the enzyme GloF is responsible for producing the three hydroxyproline (B1673980) building blocks required for pneumocandin biosynthesis, including the hydroxylation of trans-4-methyl-L-proline. nih.gov This highlights the enzymatic machinery within fungi capable of modifying the proline ring.
Cyanobacteria also produce nonribosomal peptides containing 4-methylproline, and the genes responsible for its biosynthesis have been used to discover new bioactive compounds. acs.org
Cyanobacterial Peptides
While this compound itself is a noted non-proteinogenic amino acid, it is its analogs, particularly 4-methylproline (4-mPro) and hydroxylated versions, that are more frequently identified as constituents of complex nonribosomal peptides isolated from cyanobacteria. These bacteria, found in diverse terrestrial and aquatic environments, are prolific producers of secondary metabolites with unique structural features. beilstein-journals.orgoup.com The incorporation of these rare proline derivatives is a characteristic of specific peptide families, primarily discovered in species of the genus Nostoc. acs.orgnih.gov
Research into these compounds has often been guided by genomic analysis. The genes responsible for the biosynthesis of 4-mPro, namely nosE (a zinc-dependent long-chain dehydrogenase) and nosF (a Δ¹-pyrroline-5-carboxylic acid reductase homologue), serve as reliable markers for identifying cyanobacterial strains with the potential to produce peptides containing this amino acid. oup.comnih.govoup.com This genomics-driven approach, combining PCR screening with liquid chromatography-mass spectrometry (LC-MS), has proven effective in discovering novel bioactive peptides. acs.orgnih.gov
A significant study screened 116 cyanobacterial strains across eight genera, detecting 4-mPro biosynthetic genes in 30 of them. acs.orgnih.gov Notably, 80% of these positive results came from species within the genus Nostoc. acs.orgnih.gov This research led to the isolation and structural elucidation of several new cyclic peptides. From Nostoc sp. XPORK 5A and Nostoc sp. UK2aImI, a total of 11 new peptides were identified: nostoweipeptins W1–W7 and nostopeptolides L1–L4. acs.orgnih.gov A fascinating discovery from this work was the co-occurrence of different proline analogs within the same peptide families. The nostoweipeptins were found to contain two 4-mPro residues and two 4-hydroxyprolines, while the nostopeptolides contained both 4-mPro and 4-hydroxyproline (B1632879). acs.orgnih.gov
Other classes of cyanobacterial peptides are also known to feature these unique proline analogs. Nostocyclopeptides, isolated from the terrestrial cyanobacterium Nostoc sp. ATCC 53789, are cyclic heptapeptides that incorporate an L-4-methylproline unit. beilstein-journals.orgnih.gov More complex analogs have been found in the laxaphycin family of lipopeptides. Heinamides A1–A3 and B1–B5, isolated from Nostoc sp. UHCC 0702, contain the rare non-proteinogenic amino acid 3-hydroxy-4-methylproline. rsc.org This same analog, also referred to as Hmp, has been noted as a potential component in the side-chains of cyanopeptolins. researchgate.netresearchgate.net
The following tables summarize the key cyanobacterial peptides containing this compound analogs and the research findings that led to their discovery.
Table 1: Cyanobacterial Peptides Containing Analogs of this compound
| Peptide Class | Specific Peptide(s) | Proline Analog(s) Present | Source Cyanobacterium |
|---|---|---|---|
| Nostoweipeptins | W1–W7 | 4-methylproline, 4-hydroxyproline | Nostoc sp. XPORK 5A |
| Nostopeptolides | L1–L4 | 4-methylproline, 4-hydroxyproline | Nostoc sp. UK2aImI |
| Nostocyclopeptides | Nostocyclopeptide A | L-4-methylproline | Nostoc sp. ATCC 53789 |
| Heinamides (Laxaphycins) | A1–A3, B1–B5 | 3-hydroxy-4-methylproline | Nostoc sp. UHCC 0702 |
| Cyanopeptolins | Not specified | 3-hydroxy-4-methyl-proline (Hmp) | Nostoc, Oscillatoria |
Table 2: Detailed Research Findings on the Isolation of 4-mPro Containing Peptides
| Research Focus | Methodology | Key Findings | Reference |
|---|---|---|---|
| Discovery of Novel Peptides | PCR screening for 4-mPro biosynthetic genes (nosE, nosF) followed by LC-MS analysis. | Screened 116 cyanobacterial strains. 30 strains (80% Nostoc) possessed the target genes. 12 strains were confirmed to produce 4-mPro. | acs.orgnih.gov |
| Isolation & Characterization | Isolation from cultured biomass of Nostoc sp. XPORK 5A and Nostoc sp. UK2aImI. | Identified 11 new cyclic peptides: Nostoweipeptin W1–W7 and Nostopeptolide L1–L4. | acs.orgnih.gov |
| Structural Elucidation | Mass spectrometry and NMR spectroscopy. | Nostoweipeptins contain two 4-mPro and two 4-hydroxyproline residues. Nostopeptolides contain both 4-mPro and 4-hydroxyproline. | acs.orgnih.gov |
Chemical Synthesis Methodologies for 4 Methylene L Proline and Its Derivatives
Total Synthesis Approaches for Racemic and Enantiopure Forms
The total synthesis of 4-methylene-L-proline has been approached through methods that yield both racemic and enantiomerically pure products. Early syntheses focused on producing the racemic mixture, 4-methylene-DL-proline. nih.gov These methods often involved the use of malonates and resulted in the formation of a racemic amino acid. nih.gov
Later efforts have been directed towards the enantioselective synthesis of the L-isomer, which is of greater biological interest. Strategies for achieving enantiopure this compound often start from chiral precursors or employ asymmetric catalytic methods. researchgate.net The synthesis of enantiomerically pure proline derivatives, including those with a methylene (B1212753) group at the 4-position, can be achieved through various stereoselective reactions. researchgate.net For instance, methods have been developed for the synthesis of enantiopure sultams derived from α-amino acids, which can serve as versatile intermediates. unimi.it
Stereoselective Synthesis from Chiral Pool Precursors
A common and effective strategy for the synthesis of enantiopure this compound and its derivatives is the utilization of readily available chiral starting materials, a concept known as chiral pool synthesis. researchgate.net This approach leverages the inherent stereochemistry of natural products like amino acids and sugars to build complex chiral molecules.
Utilization of 4-Hydroxy-L-proline
4-Hydroxy-L-proline is a widely used and inexpensive chiral precursor for the synthesis of various substituted prolines, including this compound. mdpi.comacs.org The synthesis often involves the protection of the amino and carboxyl groups, followed by the modification of the hydroxyl group at the C4 position.
A general route involves the oxidation of the hydroxyl group of a protected 4-hydroxy-L-proline to a ketone. This ketone can then undergo a Wittig reaction to introduce the methylene group. For example, a stereoselective conversion of commercial (cis)-4-hydroxy-L-proline to (4S)-1-methyl-4-propyl-L-proline has been reported, which proceeds through a ketone intermediate followed by a Wittig olefination. mdpi.comchemrxiv.org
Another approach involves the elimination of a suitable leaving group from the C4 position of a protected 4-hydroxy-L-proline derivative. For instance, an alternative route to produce 3,4-dehydro-L-prolines involves the elimination of a methyl xanthate ester intermediate derived from N-Cbz-trans-4-hydroxy-L-proline. biorxiv.org
The following table summarizes a typical synthetic sequence starting from 4-hydroxy-L-proline:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Amino Group Protection | Di-tert-butyl dicarbonate (B1257347) (Boc anhydride), DMAP, CH2Cl2, 20-30°C | N-Boc-4-hydroxy-L-proline |
| 2 | Oxidation | Trichloroisocyanuric acid (TCICA), TEMPO, ethyl acetate | N-Boc-4-keto-L-proline |
| 3 | Wittig Olefination | Propyltriphenylphosphonium bromide, sodium hydride, DMSO | N-Boc-4-methylene-L-proline derivative |
| 4 | Deprotection | Acidic conditions (e.g., TFA) | This compound derivative |
Routes from L-Pyroglutamic Acid
L-Pyroglutamic acid is another valuable chiral starting material for the synthesis of 4-substituted prolines. acs.orgrsc.org A robust and highly stereoselective approach for the synthesis of (2S,4S)-4-methylproline has been developed starting from (2S)-pyroglutamic acid. rsc.org This strategy often involves the alkylation of a protected L-pyroglutamic acid derivative. nih.govresearchgate.net
The synthesis can proceed through the formation of an enolate from a protected L-pyroglutamic acid methyl ester, which is then alkylated. nih.gov This method allows for the introduction of various substituents at the C4 position. For instance, a synthetic route to generate a proline-templated glutamic acid has been developed using L-pyroglutamic acid to create an unsaturated bicyclic ring system. researchgate.net
Synthesis of Conformationally Constrained Analogs
The synthesis of conformationally constrained analogs of proline is of significant interest for their applications in peptide and protein engineering. biorxiv.orgdoi.org These analogs can help to stabilize specific peptide conformations.
One approach involves the synthesis of polycyclic analogues of proline and prolinol. nih.gov This can be achieved through the alkylation of the monoenolate of N-Boc-L-pyroglutamic acid methyl ester, followed by an intramolecular Friedel-Crafts type ring closure to form fused ring systems. nih.gov Another strategy focuses on synthesizing 4-substituted prolines from trans-4-hydroxy-L-proline to create conformationally constrained analogues of other amino acids like lysine (B10760008) and homoglutamic acid. doi.org The synthesis of hydroxy-L-proline based blockers for neutral amino acid transporters also contributes to the library of conformationally restricted proline derivatives. biorxiv.org
Development of Novel Synthetic Routes and Reactions
The continuous search for more efficient and versatile methods has led to the development of novel synthetic routes and reactions for accessing this compound and its derivatives.
Decarboxylative 1,3-Dipolar Cycloadditions
Decarboxylative 1,3-dipolar cycloaddition reactions using L-proline have emerged as a powerful tool for the construction of diverse spiro and fused N-heterocycles. rsc.orgnih.govnih.gov In this reaction, L-proline acts as a precursor to an azomethine ylide through a decarboxylative condensation, typically with an aldehyde or ketone. nih.govresearchgate.net This azomethine ylide then undergoes a [3+2] cycloaddition with a dipolarophile to form a five-membered heterocyclic ring. rsc.orgtandfonline.com
This methodology has been extensively used to synthesize a variety of complex molecules, including spiro-oxindoles, which exhibit a broad range of biological activities. nih.gov The reaction can be performed as a one-pot, multi-component reaction, offering high atom economy and good yields of structurally diverse products. tandfonline.com
Chemoenzymatic Synthetic Strategies
Chemoenzymatic strategies offer an elegant fusion of biological catalysis and traditional chemical reactions to construct complex chiral molecules like derivatives of this compound. These methods leverage the high stereoselectivity of enzymes to create key chiral intermediates that are then elaborated through chemical synthesis. While direct chemoenzymatic routes to this compound are not extensively documented, analogous strategies for closely related 4-substituted and other proline derivatives highlight the potential of this approach. These strategies typically involve enzymatic resolution or desymmetrization of proline precursors.
One prominent strategy involves the enzymatic resolution of racemic proline derivatives. For instance, various N-substituted-β-prolines have been successfully resolved using enzymes. acs.org This process often begins with a screening of commercially available enzymes to identify one with high activity and enantioselectivity for a specific substrate. acs.org Lipases are commonly employed for this purpose, catalyzing the enantioselective esterification or hydrolysis of a racemic mixture. acs.orgrsc.org This allows for the separation of the two enantiomers, one as the ester and the other as the unreacted acid, which can then be carried forward in subsequent chemical steps. acs.org
Another powerful chemoenzymatic approach is the desymmetrization of prochiral compounds. For example, the synthesis of both enantiomers of homo-β-proline has been achieved starting from diethyl 3-(nitromethyl)pentanedioate, a prochiral diester. sci-hub.st Hydrolytic enzymes can selectively hydrolyze one of the two ester groups, creating a chiral monoacid which can then be chemically transformed into the target proline derivative. sci-hub.st This method is highly efficient as it can theoretically yield a single enantiomer with a yield greater than 50%. sci-hub.st
Furthermore, enzymes can be used to introduce functionality at specific positions on the proline ring. For example, L-proline can be used in conjunction with lipases, such as Porcine Pancreas Lipase (B570770) (PPL), to induce stereoselectivity in multicomponent reactions for synthesizing complex heterocyclic scaffolds like polyfunctionalized 4H-pyrans. rsc.org While the lipase itself may produce a racemic product, the non-covalent addition of L-proline can cooperatively guide the reaction to favor one stereoisomer. rsc.org Such methodologies demonstrate the sophisticated interplay between enzymes and chiral small molecules in achieving asymmetric synthesis.
| Strategy | Enzyme Type | Precursor Type | Key Transformation | Application Example |
| Enzymatic Resolution | Lipase | Racemic N-substituted-β-proline esters | Enantioselective hydrolysis | Synthesis of enantiopure N-Boc-β-proline. acs.org |
| Desymmetrization | Hydrolase | Prochiral 3-substituted glutaric acid diesters | Enantioselective hydrolysis of a diester to a monoacid | Synthesis of (R)- and (S)-homo-β-proline. sci-hub.st |
| Cooperative Catalysis | Lipase (e.g., PPL) with L-proline | Aldehyde, malononitrile, acetylacetone | Induction of stereoselectivity in a multi-component reaction | Asymmetric synthesis of polyfunctionalized 4H-pyrans. rsc.org |
This compound as a Chiral Building Block in Organic Synthesis
This compound, particularly in its N-Boc protected form (N-Boc-4-methylene-L-proline), is a highly valuable and versatile chiral building block in modern organic synthesis. chemimpex.comfishersci.no Its constrained conformation and the presence of a reactive exocyclic double bond make it an attractive starting material for creating a wide array of structurally diverse and biologically significant molecules, including peptide analogues, pharmaceuticals, and complex heterocyclic systems. chemimpex.comnih.gov
The primary application of N-Boc-4-methylene-L-proline is in peptide synthesis. chemimpex.comsigmaaldrich.com The methylene group can serve as a conformational constraint or as a handle for further chemical modification. A notable strategy known as "proline editing" allows for the late-stage functionalization of peptides. nih.govnih.gov In this approach, a hydroxyproline (B1673980) residue incorporated into a peptide via solid-phase synthesis is chemically converted to a 4-substituted proline. nih.govnih.gov This can include the introduction of a methylene group, providing access to a diverse library of peptides with unique structural and functional properties without requiring the synthesis of each modified amino acid individually. nih.govnih.gov These modified peptides are used to study protein structure and function, and to develop new therapeutic agents.
In medicinal chemistry, this compound derivatives are key intermediates for the synthesis of potent pharmaceuticals. A prominent example is the synthesis of Ledipasvir, an antiviral drug used to treat Hepatitis C. nih.gov A key fragment of Ledipasvir, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is synthesized from tert-butyl (S)-4-methyleneprolinate. nih.gov The synthesis involves a cyclopropanation reaction across the exocyclic double bond of the proline derivative, demonstrating how the methylene group can be strategically utilized to construct complex spirocyclic systems. nih.gov
The unique structure of this compound also makes it a precursor for other non-natural amino acids and scaffolds used in asymmetric synthesis. fishersci.no The double bond can undergo a variety of chemical transformations, such as hydrogenation, oxidation, cycloaddition, or metathesis, to generate a range of 4-substituted proline derivatives with high stereocontrol. For example, it has been used as a starting material to synthesize fluorous prolines. fishersci.no This versatility allows chemists to fine-tune the steric and electronic properties of the proline ring for specific applications in catalysis and drug design.
| Application Area | Starting Material | Key Reaction | Product/Significance |
| Medicinal Chemistry | tert-Butyl (S)-4-methyleneprolinate | Cyclopropanation | Synthesis of the spirocyclic core of the antiviral drug Ledipasvir. nih.gov |
| Peptide Synthesis | N-Boc-4-methylene-L-proline | Boc solid-phase peptide synthesis | Incorporation into peptides to enhance stability and bioactivity. chemimpex.comsigmaaldrich.com |
| Peptide Diversification | Hydroxyproline in a peptide | "Proline Editing" (Oxidation/Wittig) | Late-stage introduction of the 4-methylene group into a peptide sequence. nih.govnih.gov |
| Asymmetric Synthesis | N-Boc-4-methylene-L-proline | Various (e.g., fluorination) | Synthesis of other functionalized proline derivatives like fluorous prolines. fishersci.no |
| Bioconjugation | Boc-4-methylene-L-proline | Attachment to biomolecules | Facilitates targeted delivery of therapeutic agents. chemimpex.com |
Enzymatic and Biochemical Interactions of 4 Methylene L Proline
Modulation of Amino Acid Metabolism Enzymes
The degradation of L-proline to glutamate (B1630785) is a two-step enzymatic process crucial for cellular metabolism, involving Proline Dehydrogenase (PRODH) and Pyrroline-5-Carboxylate Dehydrogenase (P5CDH). 4-Methylene-L-proline has been identified as a significant modulator of this pathway, primarily through its interaction with the first enzyme, PRODH.
Proline Dehydrogenase (PRODH), a flavoenzyme bound to the inner mitochondrial membrane, catalyzes the initial, rate-limiting step in proline catabolism: the oxidation of L-proline to Δ¹-pyrroline-5-carboxylate (P5C). frontiersin.orgnih.gov This reaction involves a stepwise proton and hydride transfer from proline to the FAD cofactor. nih.govresearchgate.net
This compound acts as a mechanism-based inactivator of PRODH. Mechanism-based inactivators, also known as suicide substrates, are unreactive compounds that are enzymatically converted into a reactive species within the enzyme's active site. This reactive product then covalently bonds to the enzyme, leading to irreversible inactivation. The interaction of this compound with PRODH follows this paradigm, where the enzyme's own catalytic machinery is exploited to bring about its inhibition. This specific inactivation highlights the compound's utility as a chemical probe for studying the catalytic mechanism of PRODH.
Pyrroline-5-Carboxylate Dehydrogenase (P5CDH) is a soluble, NAD⁺-dependent enzyme located in the mitochondrial matrix that catalyzes the second step of proline degradation. frontiersin.orgnih.gov It converts P5C, the product of the PRODH reaction, into glutamate. nih.govmdpi.com
The impact of this compound on P5CDH is indirect. As a mechanism-based inactivator of PRODH, this compound effectively halts the production of P5C. Consequently, the activity of P5CDH is significantly reduced due to the depletion of its substrate. Studies on P5CDH mutants that cannot degrade P5C have shown that accumulation of P5C can be toxic, suggesting that the coordinated action of PRODH and P5CDH is critical. nih.govresearchgate.net By blocking the pathway at the PRODH step, this compound prevents the potential buildup of this intermediate, with the downstream effect of diminishing flux through P5CDH.
Table 1: Interaction of this compound with Proline Catabolism Enzymes
| Enzyme | Direct Target? | Effect | Mechanism of Action |
|---|---|---|---|
| Proline Dehydrogenase (PRODH) | Yes | Inactivation | Acts as a mechanism-based (suicide) substrate, leading to irreversible inhibition. |
| Pyrroline-5-Carboxylate Dehydrogenase (P5CDH) | No | Reduced Activity | Indirect effect due to the depletion of its substrate (P5C) following PRODH inactivation. |
Substrate Specificity and Reactivity with Proline Hydroxylases
Proline hydroxylases are a class of α-ketoglutarate-dependent dioxygenases that catalyze the stereospecific hydroxylation of proline residues within polypeptide chains, a critical post-translational modification for the structural integrity of collagen. nih.govwikipedia.org These enzymes exhibit high substrate specificity. For instance, human prolyl 4-hydroxylase (P4H) requires proline to be in an Xaa-Pro-Gly sequence and does not hydroxylate free proline. nih.gov
Research into the substrate tolerance of P4H has shown that modifications to the proline ring can prevent enzymatic activity. Specifically, studies using various proline analogs incorporated into peptide substrates have demonstrated that a peptide containing a 4-methylproline residue is not a substrate for human prolyl-4-hydroxylase. This lack of reactivity suggests that the steric bulk or the altered electronic properties of the 4-methylene group at a key position for hydrogen abstraction prevents the substrate from binding correctly within the active site or from undergoing the hydroxylation reaction catalyzed by the highly reactive iron(IV)-oxo species. nih.gov
Influence on Protein Structure and Enzyme Activity
The unique cyclic structure of proline imposes significant constraints on the protein backbone, influencing both local and global protein conformation. researchgate.netraineslab.com Modifications to the proline ring, such as the introduction of a 4-methylene group, can further modulate these structural properties.
The conformation of the proline pyrrolidine (B122466) ring is not planar and exists in two primary puckered states: Cγ-endo (down) and Cγ-exo (up). This ring pucker is coupled to the isomerization of the preceding peptide bond (ω torsion angle), which can exist in either a trans or cis conformation. nih.govnih.gov
The introduction of a non-electron-withdrawing 4-methyl or 4-methylene substituent onto the proline ring introduces a steric bias. This substitution favors an endo ring pucker. nih.gov The endo conformation, in turn, is strongly favored in a cis amide bond. nih.gov Therefore, incorporating this compound into a peptide chain can increase the population of the cis conformer of the preceding peptide bond. This has significant structural implications, as the endo ring pucker is associated with more extended peptide conformations and can lead to the destabilization of compact secondary structures like the collagen triple helix, which requires an exo pucker at the Yaa position. nih.govnih.gov
Table 2: Influence of 4-Substituted Prolines on Peptide Conformation
| 4-Substituent Type | Example | Preferred Ring Pucker | Effect on Preceding Amide Bond |
|---|---|---|---|
| Non-electron-withdrawing | 4-Methylene/4-Methyl | Endo | Favors cis conformation |
| Electron-withdrawing (4R) | 4R-Fluoro, 4R-Hydroxy | Exo | Favors trans conformation |
Modified amino acids like this compound serve as valuable tools for probing enzyme mechanisms and active site structures. Its function as a mechanism-based inactivator of PRODH provides more profound insight than that offered by simple competitive inhibitors. While competitive inhibitors reveal information about substrate binding and recognition, mechanism-based inactivators provide direct evidence about the catalytic steps of the enzymatic reaction. By forming a covalent bond within the active site upon catalytic activation, this compound effectively traps the enzyme in a state that is representative of a catalytic intermediate, allowing for detailed study of the enzyme's mechanism of action. This makes it a powerful tool in enzymology for dissecting the intricacies of proline metabolism.
Adaptation of Adenylation Domains in Nonribosomal Peptide Synthetases
Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of complex peptides with diverse biological activities, independent of the ribosome. A key component of each NRPS module is the adenylation (A) domain, which is responsible for the selection and activation of a specific amino acid substrate. This selection process is crucial for determining the final structure of the nonribosomal peptide (NRP). The adaptation of adenylation domains to recognize and activate non-proteinogenic amino acids, such as this compound, is a fascinating example of enzymatic evolution and engineering.
The specificity of an adenylation domain is determined by a "specificity-conferring code," which consists of a set of key amino acid residues lining the substrate-binding pocket. These residues dictate the size, shape, and chemical properties of the substrate that can be accommodated and activated. While A-domains that activate the standard proteinogenic amino acid L-proline are common, the incorporation of modified prolines like this compound requires specific adaptations within the binding pocket.
A notable example of an adenylation domain adapted to a structurally similar substrate is found in the biosynthetic pathway of hormaomycin. Hormaomycin is a complex nonribosomal peptide that contains a (4-pentenyl)-L-proline ((4-Pe)Pro) residue. The adenylation domain responsible for activating this unusual amino acid, designated HrmP3-A, possesses a unique specificity-conferring code that enables it to recognize the 4-substituted proline derivative.
The analysis of the HrmP3-A domain provides valuable insights into the molecular determinants required for the recognition of 4-alkylated prolines. The residues forming the substrate-binding pocket are adapted to accommodate the additional bulk and hydrophobicity of the substituent at the C4 position of the proline ring, a feature shared by this compound.
Below is a data table detailing the specificity-conferring code of the HrmP3-A domain, which activates (4-pentenyl)-L-proline. This code represents the amino acid residues at specific positions within the adenylation domain that are critical for substrate recognition.
| Position | Residue in HrmP3-A |
| 1 | D |
| 2 | V |
| 3 | Q |
| 4 | F |
| 5 | S |
| 6 | A |
| 7 | H |
| 8 | G |
| 9 | A |
| 10 | K |
This table illustrates the specific amino acid sequence (specificity-conferring code) of the HrmP3 adenylation domain that is responsible for the recognition and activation of (4-pentenyl)-L-proline, a structural analog of this compound.
The adaptation of adenylation domains for non-proteinogenic amino acids like this compound can occur through several evolutionary mechanisms, including point mutations within the specificity-conferring code, domain swapping between different NRPS modules, and recombination of gene clusters. These genetic alterations can lead to the emergence of novel NRPS pathways capable of producing peptides with unique chemical features and biological activities.
Furthermore, the understanding of these specificity-conferring codes has opened up avenues for the rational design and engineering of NRPS adenylation domains. By mutating key residues in the substrate-binding pocket, it is possible to alter the substrate specificity of an A-domain, enabling the incorporation of novel or "unnatural" amino acids into nonribosomal peptides. This approach holds significant promise for the chemoenzymatic synthesis of new peptide-based therapeutics and biomaterials. The study of naturally occurring A-domains adapted for substrates like this compound and its analogs provides a valuable blueprint for these protein engineering efforts.
Molecular and Cellular Biological Roles of 4 Methylene L Proline and Proline Analogs
Mechanisms in Cellular Redox Homeostasis
The regulation of cellular redox homeostasis is a critical process for cell survival, and proline metabolism is intrinsically linked to this balance. core.ac.uk Proline and its analogs, including 4-Methylene-L-proline, participate in maintaining the cellular redox environment through various mechanisms, acting as both pro-oxidants and antioxidants depending on the metabolic context. nih.gov Proline metabolism can generate reactive oxygen species (ROS) through the activity of proline dehydrogenase (PRODH) in the mitochondria, while also contributing to antioxidant defense by scavenging ROS and preserving the intracellular glutathione pool. nih.gov This dual functionality places proline metabolism at a pivotal point in cellular redox control. core.ac.uknih.gov
Reactive Oxygen Species (ROS) Scavenging
Proline has been identified as an effective scavenger of ROS, particularly hydroxyl radicals. nih.govacs.org This capability is crucial for protecting cells from oxidative damage. nih.gov The secondary amine within proline's pyrrolidine (B122466) ring is a key feature for its reactivity with hydroxyl species. nih.gov Proline's ROS scavenging activity can occur through direct interaction or indirectly by bolstering the cell's antioxidant machinery. nih.gov
Direct Scavenging: Proline can directly quench singlet oxygen and superoxide radicals, mitigating cellular damage during stress conditions. nih.gov In vitro studies have demonstrated that proline is a potent scavenger of hydroxyl radicals. nih.gov
Indirect Scavenging: Proline accumulation is positively correlated with the enhanced expression and activity of antioxidant enzymes. nih.gov These enzymes, including superoxide dismutases, catalases, and various peroxidases, are essential for detoxifying ROS. nih.gov Furthermore, proline helps preserve the intracellular glutathione (GSH) pool, which is the primary redox buffer in the cell. nih.gov Under oxidative stress, proline supplementation helps maintain the GSH/GSSG ratio, protecting the cell's redox status. nih.gov
Studies on proline analogs have shown varying degrees of protection against oxidative stress. The ability of these analogs to protect cells often correlates with the presence of the secondary amine characteristic of the proline ring. nih.gov
Table 1: Protective Effects of Proline and its Analogs Against H₂O₂ Stress in HEK 293 Cells
| Compound | Survival Rate (%) | Protective Efficacy |
|---|---|---|
| Control (H₂O₂ only) | 45% | - |
| L-proline | 80-83% | High |
| Pipecolate | 80-83% | High |
| Thiazolidine-4-carboxylate | 80-83% | High |
| D-proline | 53-59% | Modest |
| L-azetidine-2-carboxylic acid | 53-59% | Modest |
| 4-hydroxyproline (B1632879) | 53-59% | Modest |
| L-tetrahydro-2-furoic acid | N/A | No significant protection |
Data derived from studies on HEK 293 cells subjected to hydrogen peroxide-induced oxidative stress. nih.gov
Mitochondrial Activity Modulation
Mitochondria are central to both energy production and ROS generation, and proline metabolism directly impacts their activity. The oxidation of proline by the mitochondrial inner-membrane enzyme proline dehydrogenase (PRODH) plays a key role in this modulation. nih.gov
Proline catabolism begins with its oxidation to pyrroline-5-carboxylate (P5C), a process that transfers electrons to the electron transport chain, specifically to ubiquinone. mdpi.comcreative-proteomics.com This electron transfer supports the activity of Complexes III and IV, contributing to the generation of the proton motive force required for ATP synthesis. mdpi.com This pathway allows proline to support mitochondrial ATP production, which is particularly important under conditions where Complex I of the electron transport chain is inhibited. mdpi.com
However, the activity of PRODH can also lead to the production of superoxide radicals, a type of ROS. nih.govnih.gov Electrons from proline oxidation can leak from the electron transport chain and react with oxygen to form these radicals. nih.gov Thus, while proline catabolism can support energy production, it can also contribute to oxidative stress, highlighting the dual role of proline in mitochondrial function and redox homeostasis. nih.gov Recent studies have also shown that proline supplementation can alleviate mitochondrial respiratory impairment in senescent cells by inducing mitophagy, a process that clears damaged mitochondria. nih.govresearchgate.net
Role in Energy Metabolism Pathways
Proline metabolism is deeply integrated with central energy-producing pathways, serving as a flexible energy source, especially under conditions of nutrient stress. creative-proteomics.com The catabolism of proline in the mitochondria provides intermediates that fuel the tricarboxylic acid (TCA) cycle, thereby supporting cellular energy demands. creative-proteomics.com
Connection to the Tricarboxylic Acid (TCA) Cycle
The link between proline metabolism and the TCA cycle is established through the conversion of proline to glutamate (B1630785). creative-proteomics.com This process occurs in two main steps within the mitochondria:
Proline Dehydrogenase (PRODH): Proline is first oxidized to P5C. creative-proteomics.com
P5C Dehydrogenase (P5CDH): P5C is then converted to glutamate. creative-proteomics.comnih.gov
Glutamate can then be converted into α-ketoglutarate, a key intermediate of the TCA cycle. researchgate.netwikipedia.org By entering the TCA cycle, α-ketoglutarate contributes to the production of reducing equivalents (NADH and FADH₂) that drive oxidative phosphorylation and ATP synthesis. wikipedia.org This metabolic connection allows cells to utilize proline as a substrate for energy generation, which is a vital function during periods of nutrient deprivation or high energetic demand, such as in cancer cell proliferation. creative-proteomics.comnih.gov
Significance in Amino Acid Cycling and Interconversion
Proline metabolism is part of a dynamic network of amino acid interconversion, primarily involving glutamate and ornithine. wikipedia.orgnih.gov This cycling is crucial for maintaining amino acid homeostasis and providing precursors for various biosynthetic pathways.
The biosynthesis of proline is derived from L-glutamate. wikipedia.org Glutamate is converted to P5C, which is then reduced to proline by P5C reductase (PYCR). wikipedia.org Conversely, the catabolism of proline reverses this process, converting proline back to glutamate via P5C. creative-proteomics.com This interconversion forms the "proline cycle," which shuttles metabolites between the mitochondria and the cytosol, influencing cellular redox balance by transferring reducing equivalents. nih.govnih.gov
Proline can also be synthesized from ornithine, which is converted to P5C by the enzyme ornithine aminotransferase. nih.gov This connects proline metabolism to the urea cycle and the metabolism of arginine. The ability to synthesize and degrade proline through these interconnected pathways allows cells to adapt to different metabolic states and nutrient availability. researchgate.net
Impact on Biological Processes in Specific Organisms
The roles of this compound and other proline analogs are diverse across different organisms, reflecting their adaptation to specific environmental and physiological challenges.
Plants: In plants, proline accumulation is a well-documented response to various environmental stresses, including drought, salinity, and high temperatures. nih.govresearchgate.net Proline acts as an osmoprotectant, helping to maintain cellular turgor and stabilize proteins and membranes. nih.govresearchgate.net It also functions as a ROS scavenger, protecting against oxidative damage induced by stress. nih.gov The regulation of proline levels through biosynthesis, catabolism, and transport is critical for plant survival under adverse conditions. nih.gov
Bacteria and Pathogens: For many pathogenic organisms, proline is a crucial nutrient acquired from the host. It can serve as a primary source of carbon, nitrogen, and energy, supporting the pathogen's growth and virulence. For instance, some pathogens rely on proline as a key respiratory substrate. In others, proline provides protection against the oxidative stress encountered within the host environment. Consequently, targeting proline metabolism and transport systems is being explored as a potential therapeutic strategy against certain infectious diseases.
Mammals: In mammalian cells, proline metabolism is integral to collagen synthesis, redox homeostasis, and cell signaling. researchgate.netnih.gov The unique structure of proline is essential for the stability of the collagen triple helix. nih.gov Dysregulation of proline metabolism has been implicated in various diseases, including cancer and fibrotic disorders. core.ac.ukresearchgate.net For example, some cancer cells exhibit an increased reliance on proline biosynthesis to support proliferation and manage redox stress. nih.gov
This compound, as a non-proteinogenic amino acid and proline analog, is utilized in medicinal chemistry as a building block for synthesizing complex bioactive compounds and peptidomimetics. evitachem.com Its unique structure, featuring a methylene (B1212753) group on the proline ring, imparts distinct chemical properties that are valuable in drug development. evitachem.com
Plant Stress Adaptation Mechanisms
The accumulation of the amino acid proline is a near-universal response in plants facing a wide array of abiotic stresses, including drought, salinity, extreme temperatures, and heavy metal exposure. microbiologyjournal.orgcas.cznih.gov This buildup is not merely a symptom of stress but a key adaptive mechanism. Proline and its analogs are integral to several protective strategies employed by plants to survive adverse environmental conditions. researchgate.net
Key Roles of Proline in Plant Stress Tolerance:
Osmotic Adjustment: Under drought or high-salinity conditions, water potential gradients can cause catastrophic water loss from plant cells. Proline, as a compatible solute or osmoprotectant, accumulates to high concentrations in the cytoplasm, lowering the cell's water potential and thereby maintaining turgor pressure and driving water uptake without interfering with cellular metabolism. nih.govresearchgate.net
Redox Buffering and ROS Scavenging: Abiotic stress often leads to the overproduction of reactive oxygen species (ROS), such as superoxide radicals, which can cause severe oxidative damage to proteins, lipids, and nucleic acids. Proline has been shown to scavenge these free radicals directly. researchgate.net Furthermore, proline metabolism is linked to cellular redox balance, potentially helping to maintain appropriate NADP+/NADPH ratios that are crucial for metabolic function. nih.gov
Protein and Membrane Stabilization: Proline can act as a molecular chaperone, helping to stabilize the three-dimensional structure of proteins and enzymes, protecting them from denaturation under stress. microbiologyjournal.org It also contributes to maintaining the integrity of cellular membranes by mitigating the damaging effects of ROS. nih.gov
While specific studies on the role of this compound in plant stress are not prominent in current literature, proline analogs are often used experimentally to probe the mechanisms of proline metabolism and action. Some analogs can be toxic to plants by interfering with proline synthesis or incorporation into proteins, leading to hypersensitivity. nih.gov The introduction of a 4-methylene group, an unsaturated modification to the proline ring, would likely alter its interaction with metabolic enzymes and transport systems compared to native proline.
Table 1: Functions of Proline in Plant Abiotic Stress Adaptation
| Protective Mechanism | Description | Key References |
|---|---|---|
| Osmoprotection | Accumulates in the cytoplasm to lower cellular water potential, maintaining cell turgor and water uptake. | nih.govresearchgate.net |
| ROS Scavenging | Directly neutralizes harmful reactive oxygen species (ROS) to prevent oxidative damage to cellular components. | researchgate.net |
| Macromolecule Stabilization | Acts as a molecular chaperone, preserving the structure and function of proteins, enzymes, and membranes. | microbiologyjournal.orgnih.gov |
| Redox Homeostasis | Contributes to balancing the cellular redox state, particularly the NADP+/NADPH ratio. | nih.gov |
| Signaling | Proline metabolism and accumulation levels can trigger downstream stress-responsive pathways. | cas.cz |
Microbial Survival Strategies
In the microbial world, proline and its derivatives are crucial for survival, serving both as vital nutrients and as protective agents against environmental stress. Many bacteria can import and catabolize L-proline as a source of carbon, nitrogen, and energy, channeling it into the central metabolism, often via conversion to glutamate. nih.govasm.org The enzymes central to this process are proline dehydrogenase (PRODH) and Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH), which are often encoded by the put operon. asm.org In some pathogenic bacteria, the ability to utilize proline is linked to virulence, highlighting its importance as a substrate in the host environment. researchgate.netnih.gov
Beyond its role as a nutrient, proline is a key osmoprotectant for microorganisms, paralleling its function in plants. Bacteria facing high osmotic stress, such as those in saline environments, accumulate high concentrations of proline to prevent water loss and maintain cellular integrity. nih.gov
While direct studies on this compound's role in microbial survival are limited, research into other modified prolines provides valuable insights. For instance, 4-methylproline , a structurally related analog, is a non-proteinogenic amino acid produced by certain cyanobacteria. nih.gov This compound is incorporated into nonribosomal peptides like nostoweipeptins and nostopeptolides. These peptides, containing 4-methylproline and 4-hydroxyproline, have been found to protect animal liver cells from toxins by inhibiting specific membrane transporters, demonstrating a sophisticated defensive role for proline analogs in biological interactions. nih.gov The metabolism of other proline analogs, such as proline betaine, by gut microbes like Eubacterium limosum further illustrates the diverse ways microorganisms utilize these compounds for energy and metabolism in anaerobic environments. nih.gov
Influence on Macromolecular Interactions (e.g., Protein Folding, Peptide Assembly)
The unique, rigid cyclic structure of proline profoundly influences the conformation of the polypeptide chains into which it is incorporated. wikipedia.org Unlike other proteinogenic amino acids, proline's side chain loops back to form a covalent bond with its own backbone amide nitrogen, creating a secondary amine. wikipedia.org This structure has several critical consequences for macromolecular interactions.
Firstly, the proline ring restricts the possible values of the phi (φ) backbone dihedral angle to a narrow range (approximately -65°), significantly limiting the conformational freedom of the polypeptide chain. wikipedia.org This rigidity makes proline a potent "helix breaker," as it cannot properly fit into the regular, repeating structure of an alpha-helix and lacks the amide hydrogen necessary for the helix's hydrogen-bonding pattern. quora.comyoutube.com Consequently, prolines are often found at the beginning of alpha-helices or in turns and loops between secondary structure elements, where they introduce essential kinks for proper protein folding. wikipedia.orgquora.com
Secondly, the peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation. For most other amino acid pairings, the trans form is overwhelmingly favored. For proline, however, the energy difference between the two states is small, and a significant population of cis X-Pro bonds (typically 10-30%) exists at equilibrium. nih.gov The isomerization between cis and trans is a slow process and is often the rate-limiting step in the folding of many proteins. nih.gov
The presence of the methylene group in this compound introduces unsaturation and planarity at the C4 position, which can enhance conformational flexibility in certain contexts and allow for specific binding interactions with biological targets like enzymes or receptors. evitachem.com Such proline analogs are valuable tools in medicinal chemistry for designing peptidomimetics and other bioactive compounds with constrained and predictable three-dimensional shapes. evitachem.comnih.gov
Table 2: Influence of 4-Substituted Prolines on Peptide Conformation
| Proline Analog | Key Structural Feature | Influence on Conformation | Notable Application/Effect |
|---|---|---|---|
| L-Proline | Unsubstituted pyrrolidine ring | Restricts φ angle; acts as a helix breaker; allows significant cis peptide bond population. | Fundamental to protein turns and loops; rate-limiting in protein folding. youtube.comnih.gov |
| trans-4-Hydroxy-L-proline | Hydroxyl group at C4 | Favors an exo ring pucker, which promotes the trans peptide bond conformation. | Greatly stabilizes the collagen triple helix. wikipedia.orgnih.gov |
| 4-Fluoro-L-proline | Fluorine atom at C4 | Strong inductive effect favors the exo pucker even more than hydroxyl, further stabilizing collagen. | Used to create hyperstable collagen mimics. nih.gov |
| This compound | Exocyclic double bond at C4 | Introduces partial planarity to the ring, altering ring pucker dynamics and local flexibility. | Used as a building block for conformationally constrained peptides and pharmaceutical agents. evitachem.comnih.gov |
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 4-Methylene-L-proline, and which analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as functional group transformations (e.g., hydroxylation, methylation) or ring modifications of L-proline derivatives. Protecting groups (e.g., Boc, Fmoc) are often employed to prevent side reactions during synthesis. Key analytical techniques include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to confirm stereochemistry, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. Comparative analysis with literature data (e.g., Reaxys/SciFinder) is essential for novel compounds .
Q. How can researchers ensure the stability of this compound under varying experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Stability studies should include accelerated degradation tests under controlled conditions (e.g., 25–60°C, pH 1–12) monitored via high-performance liquid chromatography (HPLC) or ultraviolet-visible (UV-Vis) spectroscopy. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Buffered solutions and inert atmospheres (N₂/Ar) are recommended to minimize oxidative degradation. Data should be statistically validated using regression models to predict shelf-life .
Q. Which spectroscopic methods are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., carbonyl, methylene), while NMR resolves stereochemical ambiguities. For conflicting data, employ heteronuclear correlation experiments (e.g., HSQC, HMBC) or compare with computational predictions (density functional theory, DFT). Cross-validation using multiple techniques (e.g., circular dichroism for chirality) and peer consultation are critical to resolve discrepancies .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to elucidate the stereochemical and electronic properties of this compound?
- Methodological Answer : Molecular docking, molecular dynamics (MD) simulations, and DFT calculations model interactions (e.g., hydrogen bonding, steric effects) in enzyme-active sites or catalytic systems. Compare computed NMR chemical shifts or vibrational spectra with experimental data to validate models. Software like Gaussian or ORCA paired with crystallographic data enhances accuracy in predicting reactivity .
Q. What strategies are recommended for resolving contradictions between observed biological activity and predicted molecular interactions of this compound?
- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ determination) to validate biological activity. Pair with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. If discrepancies persist, evaluate confounding variables (e.g., cellular uptake efficiency, metabolic degradation) using radiolabeled tracers or LC-MS/MS. Iterative refinement of computational models (e.g., QSAR) bridges theory and experimental outcomes .
Q. How should researchers design experiments to investigate enzyme inhibition mechanisms involving this compound derivatives?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten analysis) to determine inhibition constants (Kᵢ) and mode (competitive/non-competitive). Incorporate site-directed mutagenesis to identify critical residues in enzyme-substrate interactions. Control for non-specific binding via negative controls (e.g., scrambled peptides). Statistical tools like ANOVA assess significance across replicates .
Q. What methodological considerations are critical when comparing the reactivity of this compound with other proline analogues in catalytic systems?
- Methodological Answer : Standardize reaction conditions (solvent, temperature, catalyst loading) and monitor progress via in situ techniques (e.g., Raman spectroscopy). Compare turnover frequencies (TOF) and activation energies (Arrhenius plots). Computational studies (e.g., transition state modeling) explain differences in reactivity. Publish full datasets (raw and processed) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
